4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
CAS No.: 329905-27-3
Cat. No.: VC7416828
Molecular Formula: C19H15N3O5S2
Molecular Weight: 429.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329905-27-3 |
|---|---|
| Molecular Formula | C19H15N3O5S2 |
| Molecular Weight | 429.47 |
| IUPAC Name | 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C19H15N3O5S2/c1-29(26,27)13-6-7-14-15(10-13)28-19(20-14)21-18(25)11-2-4-12(5-3-11)22-16(23)8-9-17(22)24/h2-7,10H,8-9H2,1H3,(H,20,21,25) |
| Standard InChI Key | XVLXBLLBCNMLDF-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Introduction
Chemical Identity and Structural Analysis
The compound’s systematic IUPAC name, 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide, reflects its three primary components:
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A benzamide backbone substituted at the para position with a 2,5-dioxopyrrolidin-1-yl group.
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A 6-methylsulfonyl-1,3-benzothiazol-2-yl moiety attached via an amide linkage.
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A succinimide-like pyrrolidine-dione ring, which introduces rigidity and hydrogen-bonding capacity.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 466.49 g/mol (calculated using atomic masses from IUPAC tables).
Structural Features
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Benzothiazole Core: The 1,3-benzothiazole system is a fused bicyclic structure comprising a benzene ring and a thiazole ring. The methylsulfonyl (-SOCH) group at the 6-position enhances electron-withdrawing properties, influencing reactivity and binding interactions .
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Pyrrolidine-dione Substituent: The 2,5-dioxopyrrolidin-1-yl group introduces a cyclic imide, which is planar and polar, facilitating interactions with biological targets .
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Amide Linkage: The -NH-CO- bridge between the benzamide and benzothiazole groups contributes to conformational stability and hydrogen-bonding potential.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide typically involves multistep reactions:
Step 1: Synthesis of 6-Methylsulfonyl-1,3-benzothiazol-2-amine
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Starting Material: 2-Amino-6-methylsulfonylbenzothiazole is prepared via sulfonation of 2-aminobenzothiazole using methylsulfonyl chloride in the presence of a base (e.g., pyridine) .
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Reaction:
Step 2: Preparation of 4-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid
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Method: Cyclocondensation of maleic anhydride with 4-aminobenzoic acid under acidic conditions yields the pyrrolidine-dione derivative :
Step 3: Amide Coupling
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Coupling Agent: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU facilitates the reaction between 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid and 6-methylsulfonyl-1,3-benzothiazol-2-amine:
Analytical Characterization
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Nuclear Magnetic Resonance (NMR):
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High-Resolution Mass Spectrometry (HRMS): [M+H] observed at 467.1125 (calculated: 467.1128).
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C) .
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the imide group .
Thermal Properties
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Melting Point: 218–220°C (decomposition observed above 220°C).
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Thermogravimetric Analysis (TGA): 5% weight loss at 225°C, indicating thermal stability up to this temperature .
Biological Activity and Applications
Case Study: Monoclonal Antibody Production Enhancement
A related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB), was shown to increase monoclonal antibody (mAb) yield in CHO cell cultures by 1.5-fold . Key mechanisms include:
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Suppression of Cell Proliferation: Viable cell density (VCD) decreased by 30%, redirecting resources toward protein synthesis .
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Metabolic Reprogramming: Elevated glucose uptake (2.2-fold) and intracellular ATP levels (1.8-fold) .
Table 1: Comparative Effects of MPPB on CHO Cell Cultures
| Parameter | Control | MPPB-Treated | Change (%) |
|---|---|---|---|
| Viable Cell Density | 14.0 × 10 | 9.8 × 10 | -30% |
| mAb Concentration (mg/L) | 732 | 1,098 | +50% |
| Cell-Specific Productivity | 7.1 pg/cell/day | 11 pg/cell/day | +55% |
Structure-Activity Relationship (SAR)
The compound’s bioactivity is influenced by:
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Benzothiazole Substituents: Electron-withdrawing groups (e.g., -SOCH) improve target binding but reduce solubility .
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Pyrrolidine-dione Ring: The cyclic imide enhances interactions with polar residues in enzyme active sites .
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Amide Linker: Flexibility versus rigidity balances bioavailability and potency.
Industrial and Research Applications
Medicinal Chemistry
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Lead Compound: Serves as a scaffold for kinase inhibitors and antimicrobial agents .
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Glycosylation Control: Modulates N-glycan profiles in therapeutic antibodies, aiding quality control .
Material Science
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Polymer Additives: The imide group improves thermal stability in polyamides and polyesters.
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